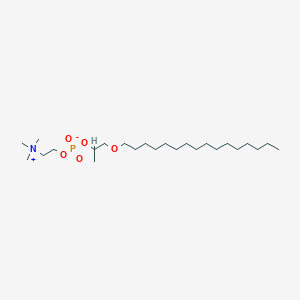
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine is a versatile compound with the chemical formula C24H52NO5P and a molecular weight of 465.65 g/mol . This compound is known for its role as a building block in the synthesis of complex molecules and has significant applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine typically involves the reaction of hexadecyl alcohol with racemic 1,2-propandiol under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the phosphocholine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful selection of reagents and catalysts, as well as the implementation of purification techniques to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphocholine derivatives, while reduction can lead to the formation of simpler alcohols .
Wissenschaftliche Forschungsanwendungen
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Plays a role in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential therapeutic applications and as a component in drug delivery systems.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their structure and function . It may also interact with enzymes and receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Hexadecyl-rac-glycerol: Similar in structure but lacks the phosphocholine group.
1-Palmitoyl-rac-glycerol: Contains an ester linkage instead of the ether linkage found in 1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine.
Uniqueness
This compound is unique due to its specific structure, which includes both an ether linkage and a phosphocholine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C24H52NO5P |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
1-hexadecoxypropan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H52NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-28-23-24(2)30-31(26,27)29-22-20-25(3,4)5/h24H,6-23H2,1-5H3 |
InChI-Schlüssel |
WZGROTBWUYUNAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(C)OP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


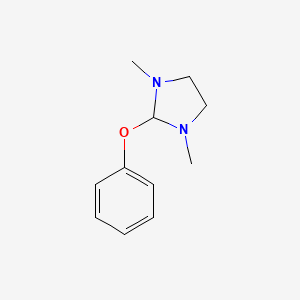
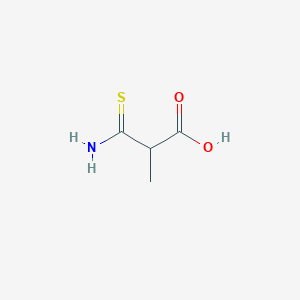
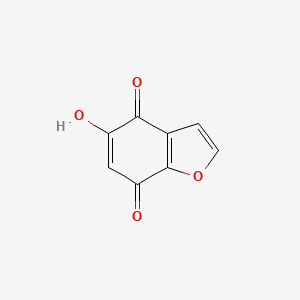
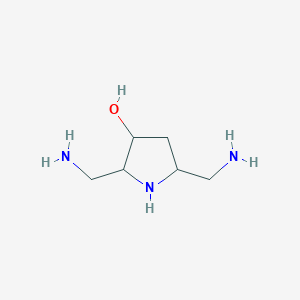
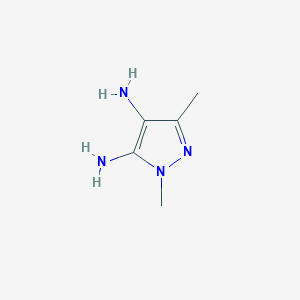
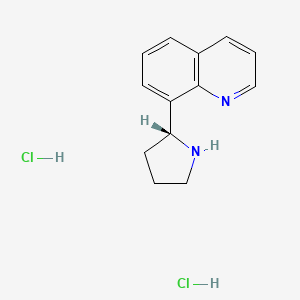
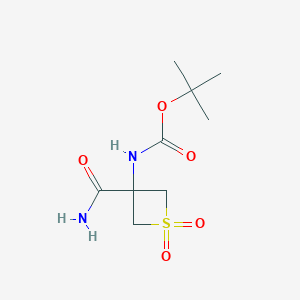
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

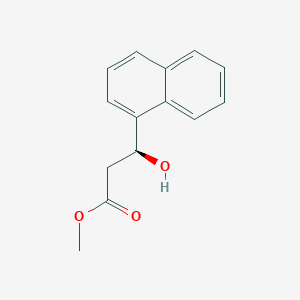

![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)

